Phosphinic fluoride, dimorpholino-
Description
Phosphinic fluoride, dimorpholino- is a fluorinated organophosphorus compound characterized by a phosphinic fluoride (PHFO) core substituted with two morpholino groups. Its synthesis involves reacting orthoamides with acetone cyanohydrin, a method that avoids the use of hazardous hydrogen cyanide (HCN), thereby enhancing safety during production .
Properties
CAS No. |
565-25-3 |
|---|---|
Molecular Formula |
C8H16FN2O3P |
Molecular Weight |
238.2 g/mol |
IUPAC Name |
4-[fluoro(morpholin-4-yl)phosphoryl]morpholine |
InChI |
InChI=1S/C8H16FN2O3P/c9-15(12,10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 |
InChI Key |
XWLCYOPUILQESA-UHFFFAOYSA-N |
SMILES |
C1COCCN1P(=O)(N2CCOCC2)F |
Canonical SMILES |
C1COCCN1P(=O)(N2CCOCC2)F |
Other CAS No. |
565-25-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Substituted Acetonitrile Derivatives
Phosphinic fluoride, dimorpholino- shares synthetic pathways with compounds like dipiperidino-acetonitrile and bis-(N-methylanilino)-acetonitrile, which are also derived from orthoamides and acetone cyanohydrin . Key differences include:
- Amine Substituents: Morpholino groups (six-membered rings with oxygen) vs. piperidino (saturated nitrogen rings) or N-methylanilino (aromatic nitrogen).
- Synthesis Safety: Unlike traditional methods requiring HCN, the acetone cyanohydrin route minimizes exposure to high acute toxicity reagents .
Functional Analogs: Phosphinic Inhibitors and Acids
- RXP470 (Compound 4) : A phosphinic peptide inhibitor of MMP-12, where the phosphoryl (PO₂) group binds zinc ions in the enzyme’s active site. Removal of the phosphinic moiety in analogs (e.g., compound 5) results in reduced potency, highlighting the critical role of the phosphinic group in target interaction .
- Phosphinic Acids: Derivatives such as phenyl-substituted phosphinic acids (e.g., C₈H₇O₂N₂P₂O₇H₂) exhibit structural similarities but differ in reactivity due to the hydroxyl group replacing fluoride. Fluoride’s electronegativity may enhance stability or alter binding kinetics in phosphinic fluoride, dimorpholino- .
Morpholino-Containing Compounds
- 4-Fluoro-5-Morpholino-2-nitrobenzoic Acid: Shares the morpholino group, which may improve solubility or direct molecular interactions in biological systems. However, its nitro and carboxylic acid functionalities distinguish it from phosphinic fluoride, dimorpholino-, limiting direct functional comparability .
Data Tables
Table 1: Structural and Functional Comparison
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